molecular formula C9H10BrClO2 B6290569 (6-Bromo-2-chloro-3-ethoxyphenyl)methanol CAS No. 2386676-58-8

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol

Cat. No.: B6290569
CAS No.: 2386676-58-8
M. Wt: 265.53 g/mol
InChI Key: YMPLEFYEOUCTJT-UHFFFAOYSA-N
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Description

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H10BrClO2 and a molecular weight of 265.53 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol typically involves the bromination and chlorination of a phenyl ring followed by the introduction of an ethoxy group and a methanol group. One common method involves the following steps:

    Bromination: The phenyl ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 6-position.

    Chlorination: Chlorination is carried out using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position.

    Ethoxylation: The ethoxy group is introduced using ethyl alcohol (ethanol) in the presence of a base such as sodium ethoxide (NaOEt).

    Methanol Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of (6-Bromo-2-chloro-3-ethoxyphenyl)aldehyde or (6-Bromo-2-chloro-3-ethoxyphenyl)carboxylic acid.

    Reduction: Formation of (6-Bromo-2-chloro-3-ethoxyphenyl)hydrocarbon.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the ethoxy group allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is unique due to the specific combination of bromine, chlorine, and ethoxy groups attached to the phenyl ring along with the methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(6-bromo-2-chloro-3-ethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPLEFYEOUCTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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